Hydrogen Bond Donor Capacity: Unsubstituted Piperazine vs. N-Methylated Analogs
Target compound 401567-17-7 possesses one hydrogen bond donor (HBD) from the unsubstituted piperazine secondary amine, whereas the closest N-methyl analog, 2-(4-methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile (CAS 1638696-03-3), has zero HBDs due to tertiary amine substitution. This difference is functionally significant: in the benzothiazole-piperazine AChE inhibitor series, compounds retaining a free NH on the piperazine ring demonstrated up to 99.83% AChE inhibition at 0.1 µM, while N-substituted variants in the same series showed markedly reduced activity, consistent with the loss of a key hydrogen bond interaction in the enzyme active site [1][2].
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 1 HBD (secondary amine of piperazine) |
| Comparator Or Baseline | 2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile (CAS 1638696-03-3): 0 HBD |
| Quantified Difference | 1 HBD vs. 0 HBD; class-level SAR shows free NH correlates with superior AChE inhibition (up to 99.83% at 0.1 µM vs. reduced potency for N-substituted analogs) |
| Conditions | In vitro AChE inhibition assay; benzothiazole-piperazine compound series |
Why This Matters
Researchers requiring a hydrogen bond donor at the piperazine position for target engagement should specifically source the unsubstituted piperazine variant (401567-17-7) rather than the N-methyl analog, as the HBD is implicated in key binding interactions.
- [1] Özkay Y, et al. Design, synthesis, and AChE inhibitory activity of new benzothiazole-piperazines. Semantic Scholar, 2016. View Source
- [2] Sahin Z, et al. Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Drug Dev Res, 2018, 79, 406. View Source
